molecular formula C23H30N4O4S2 B2729223 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide CAS No. 1428351-87-4

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide

Cat. No.: B2729223
CAS No.: 1428351-87-4
M. Wt: 490.64
InChI Key: WJPFUZDJVLECCY-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a structurally complex molecule featuring a 1,2,3,4-tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position. The ethanediamide linker connects this moiety to a piperidine ring bearing a thiophen-2-yl group at the 4-position. The methanesulfonyl group enhances solubility and metabolic stability compared to alkyl or aryl substituents, while the thiophene moiety may contribute to π-π interactions in target binding .

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S2/c1-33(30,31)27-11-2-4-17-6-7-19(16-20(17)27)25-23(29)22(28)24-10-14-26-12-8-18(9-13-26)21-5-3-15-32-21/h3,5-7,15-16,18H,2,4,8-14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFUZDJVLECCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation using methylsulfonyl chloride and a base such as triethylamine.

    Formation of the Piperidine Derivative: The piperidine derivative can be synthesized by reacting thiophene-2-carboxylic acid with piperidine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Oxalamide Linkage Formation: The final step involves the formation of the oxalamide linkage by reacting the tetrahydroquinoline derivative with the piperidine derivative in the presence of oxalyl chloride and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like triethylamine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.

    Material Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their distinguishing characteristics:

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound: N-(1-Methanesulfonyl-1,2,3,4-THQ-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide 1,2,3,4-Tetrahydroquinoline (THQ) - 1-Methanesulfonyl
- 7-Ethanediamide linker to 4-(thiophen-2-yl)piperidine
Enhanced solubility (sulfonyl), potential CNS activity
N-[2-(1-Methyl-1,2,3,4-THQ-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide () 1,2,3,4-THQ - 1-Methyl
- 6-Ethanediamide linker to pyrrolidine and 4-(trifluoromethyl)phenyl
High lipophilicity (CF3), possible metabolic stability issues
N-(1-(2-(Dimethylamino)ethyl)-2-oxo-THQ-6-yl)thiophene-2-carboximidamide (Compound 26, ) 3,4-Dihydroquinolin-2(1H)-one - 2-Oxo group
- Thiophene-2-carboximidamide substituent
Intermediate for kinase inhibitors; improved hydrogen-bonding capacity
Beta-Hydroxythiofentanyl () Piperidine - 4-(Thiophen-2-yl)ethyl
- N-Phenylpropionamide
Opioid receptor agonist; high potency but risk of respiratory depression

Physicochemical and Pharmacokinetic Comparisons

  • Molecular Weight and Polarity :

    • The target compound (MW ~500–550 estimated) is heavier than beta-hydroxythiofentanyl (MW 358.50) due to the THQ core and ethanediamide linker. Its methanesulfonyl group increases polarity (cLogP ~2.5–3.0) compared to the trifluoromethylphenyl analogue (cLogP ~4.0) .
    • The thiophen-2-yl piperidine moiety contributes moderate lipophilicity, balancing solubility and membrane permeability .
  • Synthetic Accessibility :

    • The target compound likely requires multi-step synthesis, including methanesulfonylation (cf. ’s trifluoromethanesulfonylation) and coupling of the piperidine-ethyl-ethanediamide segment via amide bond formation (cf. ’s carboximidamide synthesis) .
    • In contrast, beta-hydroxythiofentanyl derivatives are synthesized via simpler piperidine-amide couplings .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. Its unique structural features, including a tetrahydroquinoline core and methanesulfonyl group, suggest a range of biological activities that warrant detailed investigation.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Tetrahydroquinoline Core : Known for its presence in various bioactive compounds, contributing to the overall biological activity.
  • Methanesulfonyl Group : Enhances solubility and may influence binding interactions with biological targets.
  • Thiophene and Piperidine Moieties : These groups are often associated with diverse biological activities, including neuroactivity and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Antimicrobial Properties

Studies have shown that related tetrahydroquinoline derivatives possess significant antimicrobial activity. The methanesulfonyl group may enhance this effect by increasing the compound's reactivity towards microbial targets.

Anticancer Activity

Compounds with similar structures have demonstrated potential anticancer effects. For instance, tetrahydroquinoline derivatives have been studied for their ability to induce apoptosis in cancer cells. The unique functional groups in this compound may contribute to its efficacy against specific cancer types.

Neuroactive Effects

The presence of piperidine and thiophene suggests potential neuroactive properties. Research into related compounds indicates possible applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets:

  • Receptor Binding : The compound may bind selectively to certain receptors in the brain or other tissues, influencing signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in critical biochemical pathways could explain some of its biological effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
7-methanesulfonyl-1,2,3,4-tetrahydroquinolineTetrahydroquinoline core with methanesulfonyl groupEnhanced solubility and reactivity
6-fluoro-1,2,3,4-tetrahydroquinolineFluorine substitution on tetrahydroquinolineIncreased biological activity due to fluorine
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-tetrahydroquinolineDimethoxyphenyl substitutionPotential anticancer activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For example:

  • Synthesis Methodology : A typical synthesis involves the Pictet-Spengler reaction followed by sulfonylation and coupling reactions to form the desired compound.
  • Biological Testing : In vitro assays have demonstrated significant antimicrobial activity against various strains of bacteria and fungi.

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